N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
Description
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core linked to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group. The 4-methoxyphenyl substituent modulates hydrophobicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c1-31-18-13-11-17(12-14-18)24-28-29-25(32-24)27-23(30)20-15-22(16-7-3-2-4-8-16)26-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIGETCKSCOQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with quinoline derivative: The oxadiazole intermediate is then coupled with a quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of methoxyphenyl group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted quinoline and oxadiazole derivatives.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition, particularly in the context of lipid peroxidizing enzymes like ALOX15.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as ALOX15 by binding to their active sites and preventing substrate access . This inhibition can lead to reduced production of pro-inflammatory and pro-cancerous metabolites, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Analogues
Notes:
- STAT3 inhibition: The quinoline-oxadiazole scaffold in STX-0119 and the target compound suggests shared mechanisms, but the 4-methoxyphenyl group may enhance binding to hydrophobic pockets compared to the furan substituent .
- Antifungal activity : LMM5, which also contains a 4-methoxyphenyl group, demonstrates efficacy against C. albicans, implying that this substituent may improve interactions with fungal thioredoxin reductase .
Pharmacological and Physicochemical Properties
Hydrophobicity and Permeability :
- In contrast, chlorophenyl-substituted oxadiazoles (e.g., ) exhibit balanced logP values, enabling moderate antimicrobial activity without excessive cytotoxicity .
Anticancer Activity :
- STX-0119 suppresses STAT3-regulated proteins (e.g., c-myc, cyclin D1) and inhibits glioblastoma stem-like cells. The target compound’s 4-methoxyphenyl group may improve stability or target affinity, though direct data is pending .
Antifungal Activity :
- LMM5 and LMM11 () highlight the importance of the oxadiazole-methoxyphenyl combination in inhibiting C. albicans. The target compound’s quinoline core may add synergistic effects via DNA intercalation .
Toxicity and Selectivity
- Chlorophenyl-oxadiazole derivatives () show low hemolytic activity, whereas methoxyphenyl-containing compounds (e.g., LMM5) require further toxicity profiling .
- STX-0119’s furan substituent may confer metabolic liabilities (e.g., furan ring oxidation), whereas the 4-methoxyphenyl group could enhance metabolic stability .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources, including synthesis details, activity assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 472.5 g/mol. The compound features a quinoline core linked to an oxadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N4O5 |
| Molecular Weight | 472.5 g/mol |
| LogP | 3.457 |
| pKa (Acid) | 12.49 |
| pKa (Base) | 2.23 |
| Water Solubility | LogSw -3.64 |
| Polar Surface Area | 92.54 Ų |
Synthesis Methods
The synthesis of this compound involves multi-step reactions that typically include the formation of the oxadiazole ring followed by coupling with the quinoline derivative. Specific methods may vary but generally involve standard organic synthesis techniques such as condensation and cyclization reactions.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibits the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
- Mechanism of Action : The proposed mechanism includes the disruption of mitochondrial membrane potential leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains:
- Bacterial Strains : The minimum inhibitory concentration (MIC) values against Gram-positive bacteria (e.g., Staphylococcus aureus) were found to be significantly lower than those for Gram-negative bacteria (e.g., Escherichia coli), indicating selective antibacterial activity.
- Fungal Strains : In antifungal assays, the compound showed moderate activity against Candida albicans with MIC values comparable to established antifungal agents.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study 1 : A study on a series of oxadiazole derivatives demonstrated that modifications at the phenyl ring could enhance anticancer activity by increasing lipophilicity and improving cellular uptake.
- Case Study 2 : Research involving a benzamide derivative structurally related to our compound indicated promising results in inhibiting RET kinase activity, suggesting potential applications in targeted cancer therapies.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Quinoline core formation : Cyclization of substituted benzaldehydes with acetoacetic esters under acidic conditions to construct the quinoline scaffold.
- Oxadiazole ring synthesis : Reaction of hydrazide intermediates with carbon disulfide or cyanogen bromide under thermal or microwave-assisted conditions.
- Carboxamide coupling : Amide bond formation between the quinoline-4-carboxylic acid derivative and the 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine using coupling agents like EDCI/HOBt.
Optimization tip : Microwave-assisted synthesis can reduce reaction times and improve yields for oxadiazole formation .
Basic: How should researchers characterize this compound to confirm structural integrity?
Standard characterization protocols include:
- Spectroscopic analysis :
- 1H/13C NMR : Verify substituent integration and coupling patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in quinoline/oxadiazole regions).
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]+ peak for C25H19N4O3).
- Single-crystal X-ray diffraction : Resolve 3D structure using SHELXL refinement (e.g., confirming dihedral angles between quinoline and oxadiazole rings) .
Basic: What is the hypothesized mechanism of action for this compound in cancer research?
The compound is hypothesized to inhibit Signal Transducer and Activator of Transcription 3 (STAT3) via dual binding:
- SH2 domain interaction : Blocks phosphotyrosine peptide binding, disrupting STAT3 dimerization.
- DNA-binding domain interference : Prevents transcriptional activation of oncogenes (e.g., c-Myc, Bcl-xL).
Experimental validation : Use luciferase reporter assays in STAT3-dependent cell lines (e.g., glioblastoma stem-like cells) to quantify inhibition .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Key SAR insights from analogs:
Advanced: How should researchers resolve contradictions in bioactivity data across different cell lines?
Contradictions (e.g., high potency in glioblastoma vs. low activity in breast cancer) may arise from:
- Cell-specific STAT3 activation pathways : Validate using siRNA knockdowns to confirm STAT3 dependency.
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-STAT3 targets.
- Metabolic stability : Assess compound half-life in different cell lysates via LC-MS/MS .
Advanced: What crystallographic strategies are recommended for analyzing this compound’s binding mode?
- Co-crystallization with STAT3 : Use truncated STAT3 proteins (e.g., SH2 domain) and optimize crystallization conditions (PEG 3350, pH 6.5).
- Data collection : Utilize synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) datasets.
- Refinement : Apply SHELXL for anisotropic refinement and SHELXE for phase extension in case of twinning .
Advanced: How can researchers address discrepancies in binding affinity measurements between SPR and ITC assays?
- Surface Plasmon Resonance (SPR) : May overestimate affinity due to avidity effects (immobilized STAT3).
- Isothermal Titration Calorimetry (ITC) : Measures solution-phase binding but requires higher protein concentrations.
Resolution : Cross-validate with microscale thermophoresis (MST) using fluorescently labeled STAT3 .
Advanced: What in silico approaches can predict toxicity and off-target effects early in development?
- ADMET prediction : Use SwissADME to assess blood-brain barrier penetration and CYP450 inhibition.
- Proteome-wide docking : Employ DOCKTITE to screen against >5,000 human proteins.
- Toxicogenomics : Leverage Comparative Toxicogenomics Database (CTD) to identify gene networks affected by structural analogs .
Advanced: How do bioisosteric replacements (e.g., oxadiazole → 1,2,4-triazole) impact potency and solubility?
| Bioisostere | Impact | Rationale |
|---|---|---|
| 1,2,4-Triazole | ↑ Solubility (due to ↑ H-bonding) but ↓ metabolic stability | Electron-rich heterocycle |
| 1,3,4-Thiadiazole | ↑ Rigidity → ↑ Target selectivity but ↓ synthetic accessibility | Sulfur’s polarizability |
| Testing : Perform parallel artificial membrane permeability assay (PAMPA) for solubility vs. permeability trade-offs . |
Advanced: What orthogonal assays confirm target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor STAT3 stabilization upon compound treatment.
- NanoBRET : Quantify intracellular STAT3-compartment interactions using NanoLuc-tagged STAT3.
- Immunoprecipitation-Western Blot : Confirm reduced STAT3 dimerization in treated lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
